molecular formula C12H14F3N3O2 B2357377 Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396843-77-8

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2357377
CAS No.: 1396843-77-8
M. Wt: 289.258
InChI Key: WOWKQUXPMGXKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the cyclopropyl group to the piperidine ring under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxadiazole-containing molecules. These compounds share structural features with Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone but may differ in their specific substituents or overall structure .

Uniqueness

What sets this compound apart is its combination of a cyclopropyl group, a trifluoromethyl group, and an oxadiazole ring. This unique combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopropyl group, a trifluoromethyl group, and an oxadiazole ring. These functional groups contribute to its unique chemical properties and biological interactions. The molecular formula is C12H14F3N3OC_{12}H_{14}F_3N_3O with a molecular weight of 289.25 g/mol.

Property Value
Molecular FormulaC12H14F3N3OC_{12}H_{14}F_3N_3O
Molecular Weight289.25 g/mol
CAS Number1396843-77-8

This compound exhibits its biological effects through interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and oxadiazole moieties enhance the compound's binding affinity, allowing it to modulate the activity of various proteins involved in biological pathways .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties against various viruses. For instance, it has shown low micromolar IC50 values against H1N1 and HSV-1 viruses, indicating its potential as an antiviral agent. The mechanism involves inhibition of viral replication through interference with viral gene expression .

Antimicrobial Activity

In addition to its antiviral effects, the compound has been evaluated for antimicrobial activity. It has demonstrated effectiveness against several bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the piperidine ring or substitutions on the oxadiazole can significantly alter its potency and selectivity towards specific biological targets. For example, compounds with different substituents on the piperidine ring have been shown to exhibit varying degrees of activity against cyclooxygenase enzymes .

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral potential of various synthesized compounds, this compound was found to significantly reduce viral load in infected cell cultures compared to controls. This suggests a direct antiviral effect rather than merely cytotoxicity .
  • Inhibition of Enzymatic Activity : A detailed analysis revealed that this compound could inhibit specific enzymes involved in metabolic pathways critical for pathogen survival. For instance, it showed competitive inhibition against dihydroorotate dehydrogenase (DHODH), which is vital for pyrimidine synthesis in certain pathogens .

Properties

IUPAC Name

cyclopropyl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)11-17-16-9(20-11)7-3-5-18(6-4-7)10(19)8-1-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWKQUXPMGXKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.